molecular formula C10H9BrClFO2 B13089268 Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate

Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate

Cat. No.: B13089268
M. Wt: 295.53 g/mol
InChI Key: USHQLHDQQCGZJS-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate is a halogenated aromatic ester featuring a propanoate backbone substituted with a methyl ester group and a phenyl ring bearing bromo (4-position), chloro (3-position), and fluoro (2-position) substituents. This compound’s structural complexity arises from the interplay of three distinct halogens, which influence its electronic, steric, and physicochemical properties.

Properties

Molecular Formula

C10H9BrClFO2

Molecular Weight

295.53 g/mol

IUPAC Name

methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate

InChI

InChI=1S/C10H9BrClFO2/c1-5(10(14)15-2)6-3-4-7(11)8(12)9(6)13/h3-5H,1-2H3

InChI Key

USHQLHDQQCGZJS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)Br)Cl)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate typically involves the esterification of 2-(4-bromo-3-chloro-2-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain biological targets, thereby modulating their activity. The exact pathways involved vary based on the specific use of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The target compound’s polyhalogenated phenyl group distinguishes it from related esters. Key comparisons include:

Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Weight (g/mol)*
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate 4-Br, 3-Cl, 2-F Methyl ester, propanoate ~293.5†
Methyl 2-(3-chloro-4-(1-oxoisoindolin-2-yl)phenyl)propanoate [33h] 3-Cl, 4-(1-oxoisoindolin-2-yl) Methyl ester, propanoate ~346.8†
2-(2-(4-Fluorophenyl)hydrazono)propanoate [23] 4-F (hydrazone derivative) Hydrazone, propanoate ~224.2†

*Estimated using atomic masses.

  • Electronic Effects : The electron-withdrawing halogens (Br, Cl, F) in the target compound create a strong inductive effect, polarizing the aromatic ring and enhancing electrophilic substitution resistance compared to less halogenated analogs like compound 33h, which features a nitrogen-containing isoindolinyl group .

Spectroscopic Behavior

  • NMR Analysis : The methyl ester group in the target compound would resonate near δ 3.6–3.8 ppm (singlet), similar to compound 33h . However, the polyhalogenated phenyl ring would cause significant upfield/downfield shifts in aromatic proton signals compared to compound 23 (δ 6.65 ppm for imidazole protons in ergothioneine) due to deshielding effects .
  • Quantitative Challenges : Like compound 23, direct NMR quantification of the target compound’s methyl group may require internal standards (e.g., ethyl viologen) to avoid integration errors from solvent interference or signal dispersion .

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